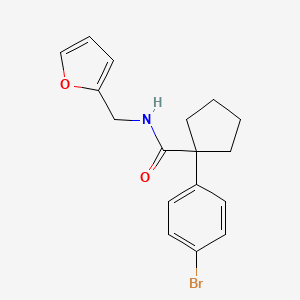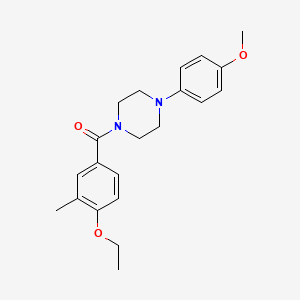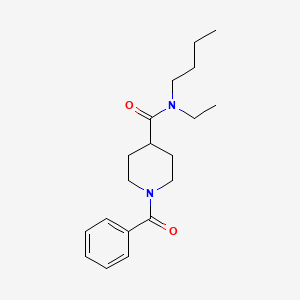![molecular formula C36H36N2O4S B4578251 ethyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4578251.png)
ethyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step reactions that include the formation of key intermediate compounds, cyclization processes, and various functional group transformations. For example, the synthesis of ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, a related compound, demonstrated a synthesis route starting from 3,4-difluoroaniline with carbon disulfide in the presence of triethylamine, followed by reactions with ethyl chloroformate and diethyl malonate, showcasing a typical pathway for quinoline derivatives synthesis with an overall yield of 85.7% (Cheng Chun, 2004).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by X-ray crystallography, revealing intricate details of their geometric conformation. For instance, the crystal structure analysis of a similar compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2- h]quinolin-3-)carboxylate, shows a six-membered ring adopting a boat conformation with specific bond lengths indicating double bonds, contributing to the understanding of the structural aspects of these compounds (Wangchun Xiang, 2004).
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives includes a variety of reactions, such as cyclization, substitution, and condensation reactions. These reactions are pivotal for the synthesis of novel compounds with potential applications. For example, the synthesis of fused quinoline heterocycles involved reacting ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate with primary amines and triethyl orthoformate, illustrating the compound's versatility in forming complex heterocyclic structures (R. Mekheimer et al., 2005).
Aplicaciones Científicas De Investigación
Structural and Optical Properties
Research has shown that quinoline derivatives exhibit significant structural and optical properties, making them applicable in material science, particularly in the fabrication of thin films. These compounds demonstrate nanocrystalline dispersions in an amorphous matrix upon thermal deposition, with their optical properties determined through spectrophotometer measurements. Such characteristics suggest their potential use in optoelectronic devices and photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthetic Methodologies
Quinoline derivatives have been synthesized through various methodologies, indicating the versatility of these compounds in chemical synthesis. Techniques such as the Friedländer synthesis have been employed to produce ethyl 2-chloromethyl-3-quinoline carboxylates in high yields, showcasing the adaptability of these methods in creating complex organic molecules (Degtyarenko, Tolmachev, Volovenko, & Tverdokhlebov, 2007).
Applications in Material Science
Quinoline derivatives have been explored for their photovoltaic properties and applications in organic–inorganic photodiode fabrication. Their ability to form heterojunction diodes with photovoltaic properties under both dark and illuminated conditions highlights their potential in the development of new photovoltaic devices and materials (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Antioxidant Studies
Additionally, the synthesis of quinoline and thiophene conjugates has demonstrated antimicrobial and antioxidant activities, suggesting their potential use in pharmaceutical applications and drug development. These studies provide a foundation for further exploration of quinoline derivatives in medicinal chemistry (Raghavendra et al., 2016).
Propiedades
IUPAC Name |
ethyl 5-methyl-2-[[2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O4S/c1-7-41-36(40)33-32(25-18-16-24(17-19-25)21(2)3)23(6)43-35(33)38-34(39)28-20-30(37-29-14-10-8-12-26(28)29)27-13-9-11-15-31(27)42-22(4)5/h8-22H,7H2,1-6H3,(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDRJVQIMMWYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)C)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4578177.png)
![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578188.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4578197.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4578208.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4578215.png)
![methyl 2-{[({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4578219.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4578229.png)

![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)
![{3-(3-methoxybenzyl)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B4578242.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4578246.png)

![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)